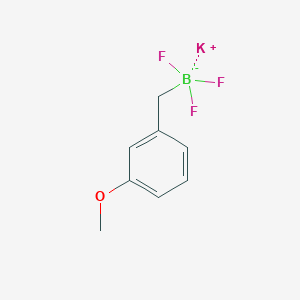
Potassium Trifluoro(3-methoxybenzyl)borate
概要
説明
Potassium Trifluoro(3-methoxybenzyl)borate is an organoboron compound with the chemical formula C8H9BF3KO. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
作用機序
Target of Action
Potassium Trifluoro(3-methoxybenzyl)borate is an organoboron compound Organoboron compounds are generally known to interact with various organic compounds in chemical reactions .
Mode of Action
Organoboron compounds are often used in organic synthesis reactions due to their ability to form stable boronic acid surrogates .
Biochemical Pathways
Organoboron compounds are known to be involved in various chemical reactions such as oxidation, ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and suzuki cross-coupling .
Result of Action
As an organoboron compound, it is likely to participate in the formation of new bonds during chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store this compound under inert atmosphere and at temperatures below -20°C . These conditions help maintain the stability of the compound and ensure its effectiveness in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium Trifluoro(3-methoxybenzyl)borate typically involves the reaction of 3-methoxybenzyl bromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
化学反応の分析
Types of Reactions: Potassium Trifluoro(3-methoxybenzyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium or nickel catalysts are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various boronic acids, esters, and other organoboron derivatives, which are valuable intermediates in organic synthesis .
科学的研究の応用
Potassium Trifluoro(3-methoxybenzyl)borate has a wide range of applications in scientific research:
Biology: This compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs that have unique therapeutic properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
類似化合物との比較
- Potassium Trifluoro(4-methoxybenzyl)borate
- Potassium Trifluoro(3-chlorobenzyl)borate
- Potassium Trifluoro(3-methylbenzyl)borate
Comparison: Potassium Trifluoro(3-methoxybenzyl)borate is unique due to its specific functional group (3-methoxybenzyl), which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers unique advantages in terms of stability and reactivity, making it a valuable reagent in various synthetic applications .
特性
IUPAC Name |
potassium;trifluoro-[(3-methoxyphenyl)methyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-8-4-2-3-7(5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSSPPRCLXJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569524-37-3 | |
| Record name | potassium trifluoro[(3-methoxyphenyl)methyl]boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


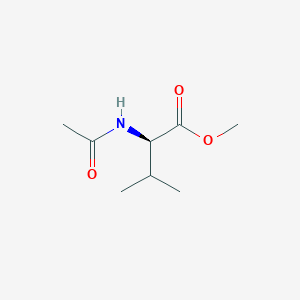
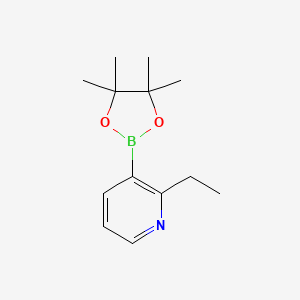

![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)
![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)
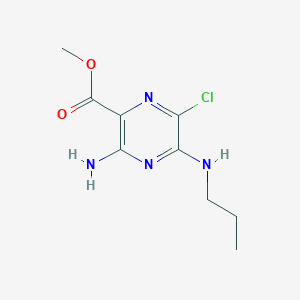

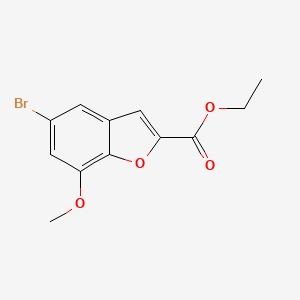

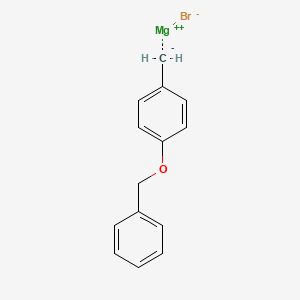
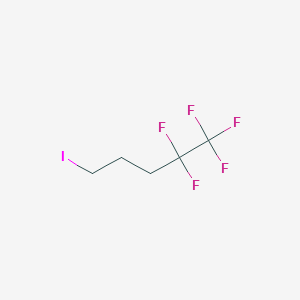
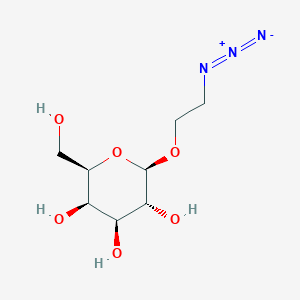

![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)
